Imazapic Imazapic 5-methyl-2-[4-methyl-5-oxo-4-(propan-2-yl)-4,5-dihydro-1H-imidazol-2-yl]pyridine-3-carboxylic acid is a pyridinemonocarboxylic acid that is 5-methylpyridine-3-carboxylic acid which is substituted at position 2 by a 4,5-dihydro-imidazol-2-yl group, which in turn is substituted at positions 4, 4, and 5 by isopropyl, methyl, and oxo groups, respectively. It is a pyridinemonocarboxylic acid, an imidazolone, a member of imidazolines and a member of methylpyridines.
Imazapic is a chemical used as an herbicide. It controls many broad leaf weeds and controls or suppresses some grasses in pasture, rangeland and certain types of turf. It has a half-life of around 120 days in soil.
Brand Name: Vulcanchem
CAS No.: 104098-48-8
VCID: VC0001574
InChI: InChI=1S/C14H17N3O3/c1-7(2)14(4)13(20)16-11(17-14)10-9(12(18)19)5-8(3)6-15-10/h5-7H,1-4H3,(H,18,19)(H,16,17,20)
SMILES: CC1=CC(=C(N=C1)C2=NC(C(=O)N2)(C)C(C)C)C(=O)O
Molecular Formula: C14H17N3O3
Molecular Weight: 275.30 g/mol

Imazapic

CAS No.: 104098-48-8

Cat. No.: VC0001574

Molecular Formula: C14H17N3O3

Molecular Weight: 275.30 g/mol

* For research use only. Not for human or veterinary use.

Imazapic - 104098-48-8

CAS No. 104098-48-8
Molecular Formula C14H17N3O3
Molecular Weight 275.30 g/mol
IUPAC Name 5-methyl-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylic acid
Standard InChI InChI=1S/C14H17N3O3/c1-7(2)14(4)13(20)16-11(17-14)10-9(12(18)19)5-8(3)6-15-10/h5-7H,1-4H3,(H,18,19)(H,16,17,20)
Standard InChI Key PVSGXWMWNRGTKE-UHFFFAOYSA-N
SMILES CC1=CC(=C(N=C1)C2=NC(C(=O)N2)(C)C(C)C)C(=O)O
Canonical SMILES CC1=CC(=C(N=C1)C2=NC(C(=O)N2)(C)C(C)C)C(=O)O
Colorform Off-white to tan powder
Melting Point 204-206 °C

Chemical Identity and Physical Properties

Structural Characteristics

Imazapic (IUPAC name: 2-[(RS)-4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl]-5-methylnicotinic acid) features a distinctive bicyclic structure combining imidazolinone and pyridine moieties . The molecule’s chiral center at the imidazolinone ring creates two enantiomers, with the (S)-configuration demonstrating superior herbicidal activity in field applications . X-ray crystallography reveals a planar arrangement of the pyridine-carboxylic acid group, facilitating molecular interactions with target enzymes .

Physicochemical Profile

The technical-grade compound presents as a white, odorless crystalline powder with a tapped bulk density of 0.38 g/cm³ . Solubility varies dramatically across solvents:

Table 1: Solubility of Imazapic in Common Solvents (25°C)

SolventSolubility (mg/mL)
Hexane0.0084
Dichloromethane89.2
Methanol50.9
pH 7 Buffer479

Data source: FAO evaluation report

This polarity gradient enables formulation flexibility, with aqueous solutions (pH ≥7) preferred for foliar applications and organic solvent-based concentrates used for soil treatments . The compound’s vapor pressure of 1 × 10⁻⁷ mmHg at 25°C minimizes volatilization risks, while its octanol-water partition coefficient (log P = 1.56) suggests moderate soil mobility .

Mechanism of Action

Enzymatic Inhibition

Imazapic exerts herbicidal effects through competitive inhibition of acetohydroxy acid synthase (AHAS; EC 2.2.1.6), a key enzyme in branched-chain amino acid biosynthesis . The herbicide’s imidazolinone group mimics the transition state of the AHAS-substrate complex, binding irreversibly to the enzyme’s valine-specific site with a dissociation constant (Kd) of 2.3 nM . This interaction blocks production of valine, leucine, and isoleucine, causing rapid cessation of meristematic growth in susceptible plants .

Species Selectivity

Crop tolerance in Clearfield® rice systems stems from a single-nucleotide polymorphism in the AHASL1 gene, encoding an enzyme variant with 150-fold reduced imazapic affinity compared to wild-type weeds . Field trials demonstrate effective control of Echinochloa crus-galli (barnyard grass) at 40 g a.i./ha while maintaining rice yields above 95% of untreated controls .

Agricultural Applications

Rangeland Management

Montana State University’s 25-trial meta-analysis established optimal cheatgrass control parameters:

Table 2: Cheatgrass Control Efficacy by Application Timing

TimingEfficacy Range (%)Optimal Rate (oz a.i./acre)
Pre-emergent20-658
Early post-emergent85-956
Late post-emergent50-7510

Data source: Montana Extension Service

Early post-emergent applications (1-2 leaf stage) provided 92% average reduction in cheatgrass biomass versus 58% for late treatments, irrespective of adjuvant selection . Residual soil activity persists for 8-10 months, effectively suppressing multiple weed cohorts .

Turfgrass Regulation

Brazilian studies on Zoysia spp. demonstrated paradoxical growth responses to sublethal doses (23.6 + 7.9 g a.i./ha imazapic-imazapyr combinations). While clipping biomass decreased 85.6%, inflorescence production increased 66.2%, suggesting stress-induced reproductive investment . This phenomenon necessitates precise dose calibration to avoid unintended seed bank contributions.

Environmental Fate

Soil Persistence

Lowland rice field studies in Rio Grande do Sul revealed extended degradation kinetics:

Table 3: Imazapic Degradation Parameters

ParameterValue
Half-life (lowland)63-77 days
Annual residual2.1-5.8%
Mineralization rate0.8%/day

Data source: PubMed study

Anaerobic conditions characteristic of paddy soils reduce hydroxyl radical formation, the primary degradation pathway. Microbial metabolism accounts for only 12-18% of parent compound breakdown under flooded conditions .

Ecotoxicological Profile

The BLM’s ecological risk assessment identified sensitive endpoints:

Table 4: Non-Target Species Sensitivity

OrganismEC50 (μg/kg soil)Critical Effect
Eisenia fetida>5000Growth inhibition
Colinus virginianus120Chick development delay
Pseudotsuga menziesii0.01Seedling mortality

Data source: BLM risk assessment

Conifer seedling sensitivity necessitates buffer zones of 15-30 m downwind from treatment areas . The EPA’s 2023 review confirmed no dietary risks to humans at residues ≤0.05 ppm in rice, establishing an acceptable daily intake of 0.25 mg/kg bw/day .

Regulatory Considerations

Global Registration Status

Imazapic holds registrations in 38 countries, with use patterns tailored to regional agronomic needs. The 2025 Codex Alimentarius Commission established maximum residue limits (MRLs) of 0.1 mg/kg for cereal grains and 0.02 mg/kg for animal tissues, harmonizing international trade standards .

Resistance Management

Documented resistance in Amaranthus palmeri populations (Mississippi Delta) correlates with the Pro197Ser AHAS mutation. Anti-resistance strategies mandate annual application limits (≤2 treatments) and mandatory rotation with PSII-inhibiting herbicides .

Recent Technological Advances

Nanoformulation Development

2024 trials with chitosan-encapsulated imazapic (particle size: 85 ±12 nm) demonstrated:

  • 40% reduction in application rates (15 vs. 25 g a.i./ha)

  • 72-hour rainfastness versus 12 hours for conventional formulations

  • 98% photodegradation protection under UV exposure

These innovations address persistence concerns while maintaining weed control efficacy .

Precision Application Systems

GPS-guided variable rate sprayers now integrate real-time soil organic matter data to adjust imazapic rates from 4-12 oz/acre, reducing total usage by 22% in Montana rangelands .

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